molecular formula C14H9Cl2FN2O2 B15186652 Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- CAS No. 51214-00-7

Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro-

Cat. No.: B15186652
CAS No.: 51214-00-7
M. Wt: 327.1 g/mol
InChI Key: HWQOHLKBOALWIZ-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including pest control and scientific research. This compound is part of the benzamide class, which is characterized by the presence of a benzamide group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- typically involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content. Substitution reactions can result in a variety of products depending on the substituents introduced.

Scientific Research Applications

Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- involves its interaction with specific molecular targets. In insects, it binds to nicotinic acetylcholine receptors in the nervous system, causing overstimulation, paralysis, and death. This compound inhibits chitin synthesis, hindering the development and molting of insect larvae .

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzuron: Another benzamide compound used as an insecticide.

    Diflubenzuron: A benzoylurea insecticide that inhibits chitin synthesis.

    Flufenoxuron: A benzoylurea compound used for pest control.

Uniqueness

Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit chitin synthesis makes it particularly effective as an insecticide, with high efficiency and low toxicity .

Properties

CAS No.

51214-00-7

Molecular Formula

C14H9Cl2FN2O2

Molecular Weight

327.1 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)carbamoyl]-6-fluorobenzamide

InChI

InChI=1S/C14H9Cl2FN2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)

InChI Key

HWQOHLKBOALWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F

Origin of Product

United States

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